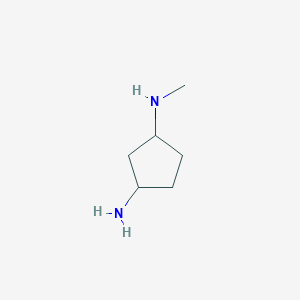
N1-methylcyclopentane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-methylcyclopentane-1,3-diamine is an organic compound with the molecular formula C6H14N2 It is a derivative of cyclopentane-1,3-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-methylcyclopentane-1,3-diamine can be achieved through several methods. One common approach involves the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by isomerization to cyclopentane-1,3-dione using a ruthenium Shvo catalyst. The cyclopentane-1,3-dione is then converted to cyclopentane-1,3-dioxime, which undergoes mild oxime hydrogenation over rhodium on carbon to yield cyclopentane-1,3-diamine. The final step involves methylation of the amine group to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N1-methylcyclopentane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N1-methylcyclopentane-1,3-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1-methylcyclopentane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane-1,3-diamine: The parent compound without the methyl group.
N1-ethylcyclopentane-1,3-diamine: A similar compound with an ethyl group instead of a methyl group.
N1-methylcyclohexane-1,3-diamine: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
N1-methylcyclopentane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methyl group can influence its reactivity and binding affinity, making it suitable for specific applications that other similar compounds may not fulfill .
Eigenschaften
Molekularformel |
C6H14N2 |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
3-N-methylcyclopentane-1,3-diamine |
InChI |
InChI=1S/C6H14N2/c1-8-6-3-2-5(7)4-6/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
UVRACRXTNOLTMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


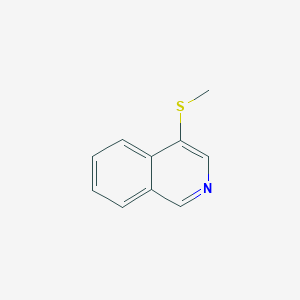
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one](/img/structure/B13515350.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
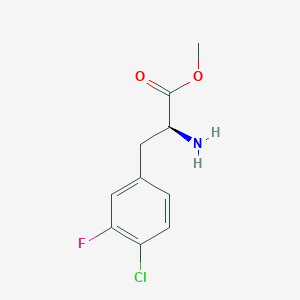
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)
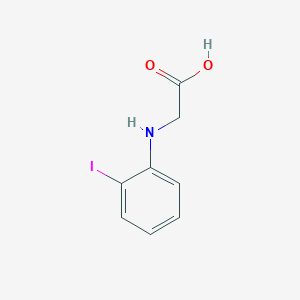
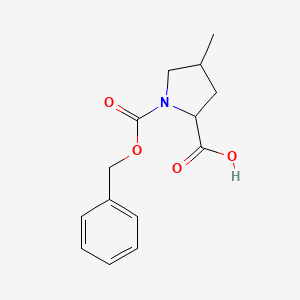
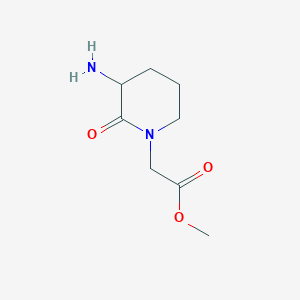
![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)

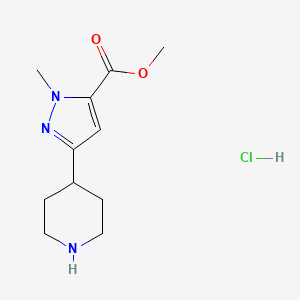
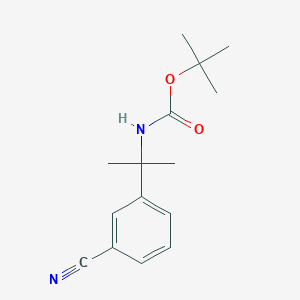
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile](/img/structure/B13515428.png)
